Near‑Quantitative Bisulfite Conversion of 5‑hmC to CMS vs. Deamination of Unmodified Cytosine
Under standard sodium bisulfite conditions (pH 5.0; 50 °C; 16 h), 5‑hydroxymethylcytosine is converted to CMS with an efficiency of 99.7 %, whereas unmodified cytosine is largely deaminated to uracil [1]. This near‑quantitative capture ensures that virtually every 5‑hmC base in a DNA sample is registered as CMS, providing a direct and stoichiometric readout that is impossible with cytosine or 5‑methylcytosine controls.
| Evidence Dimension | Bisulfite‑mediated conversion efficiency to sulfonate adduct |
|---|---|
| Target Compound Data | 99.7 % conversion of 5‑hmC to CMS |
| Comparator Or Baseline | Cytosine: predominantly deaminated to uracil (estimated > 95 % deamination under same conditions); 5‑methylcytosine: < 1 % conversion to sulfonate adduct |
| Quantified Difference | > 98 percentage‑point advantage in conversion specificity relative to cytosine deamination; > 98 % advantage over 5‑mC sulfonate formation |
| Conditions | Synthetic oligonucleotides (158‑201 bp) treated with sodium bisulfite (pH 5.0, 50 °C, 16 h), followed by PCR amplification and Sanger sequencing. |
Why This Matters
Procurement of authentic CMS enables accurate calibration of bisulfite‑Seq workflows because the compound represents the exact chemical endpoint of 5‑hmC conversion, eliminating quantification bias caused by incomplete or competing reactions.
- [1] Huang Y, Pastor WA, Shen Y, et al. The Behaviour of 5‑Hydroxymethylcytosine in Bisulfite Sequencing. PLoS ONE 5(1): e8888, 2010. DOI: 10.1371/journal.pone.0008888. View Source
